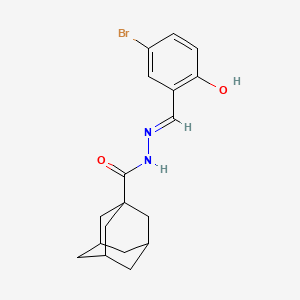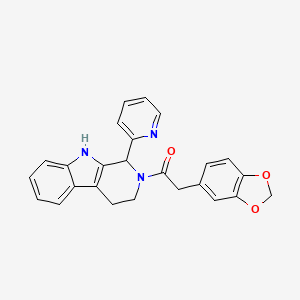![molecular formula C23H36N4O2 B6066834 1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[(1-methylbenzimidazol-2-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine](/img/structure/B6066834.png)
1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[(1-methylbenzimidazol-2-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(2-Methoxyethyl)piperidin-4-yl]-N-[(1-methylbenzimidazol-2-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine is a complex organic compound that features a piperidine ring, a benzimidazole moiety, and an oxolane group
準備方法
The synthesis of 1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[(1-methylbenzimidazol-2-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced via nucleophilic substitution reactions.
Benzimidazole Synthesis: The benzimidazole moiety is synthesized separately, often through condensation reactions involving o-phenylenediamine and formic acid or its derivatives.
Coupling Reactions: The piperidine, benzimidazole, and oxolane groups are coupled together using appropriate linkers and reagents under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing automated synthesis equipment and stringent quality control measures.
化学反応の分析
1-[1-(2-Methoxyethyl)piperidin-4-yl]-N-[(1-methylbenzimidazol-2-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketones or aldehydes present in the molecule to alcohols.
Hydrolysis: Acidic or basic hydrolysis can break down ester or amide linkages within the molecule, leading to the formation of simpler compounds.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
科学的研究の応用
1-[1-(2-Methoxyethyl)piperidin-4-yl]-N-[(1-methylbenzimidazol-2-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used in biological assays to investigate its effects on cellular pathways and molecular targets.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its absorption, distribution, metabolism, and excretion in the body.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules with industrial relevance.
作用機序
The mechanism of action of 1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[(1-methylbenzimidazol-2-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
類似化合物との比較
1-[1-(2-Methoxyethyl)piperidin-4-yl]-N-[(1-methylbenzimidazol-2-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine can be compared with similar compounds, such as:
1-[1-(2-Methoxyethyl)piperidin-4-yl]methanol: This compound lacks the benzimidazole and oxolane groups, making it less complex and potentially less active in certain biological assays.
N-(1-Methylbenzimidazol-2-yl)methylamine: This compound lacks the piperidine and oxolane groups, which may affect its pharmacological properties.
N-(Oxolan-2-ylmethyl)methanamine: This compound lacks the piperidine and benzimidazole groups, which may limit its applications in medicinal chemistry.
The uniqueness of this compound lies in its multi-functional structure, which allows for diverse interactions and applications in various fields of research.
特性
IUPAC Name |
1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[(1-methylbenzimidazol-2-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N4O2/c1-25-22-8-4-3-7-21(22)24-23(25)18-27(17-20-6-5-14-29-20)16-19-9-11-26(12-10-19)13-15-28-2/h3-4,7-8,19-20H,5-6,9-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQAFJUPLHOSAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN(CC3CCN(CC3)CCOC)CC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Fluorophenyl)[3-(4-methoxyphenyl)thiomorpholin-4-yl]methanone](/img/structure/B6066786.png)

![2-[1-(2-ethoxybenzyl)-4-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6066802.png)

![6-bromo-4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(5-ethyl-2-thienyl)quinoline](/img/structure/B6066806.png)
![7-(dimethylamino)-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6066810.png)
![N-(3,4-dimethylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6066816.png)
![2-{[(5-chloro-8-quinolinyl)imino]methyl}-4-nitro-1-naphthol](/img/structure/B6066820.png)
![1-(1-benzoyl-3-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6066823.png)
![1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide](/img/structure/B6066831.png)
![2-[(4-Chlorophenyl)methylsulfanyl]-6-hydroxy-3-phenylpyrimidin-4-one](/img/structure/B6066841.png)
![4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6066842.png)
![2-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6066848.png)
